molecular formula C58H93N19O19 B10788899 (2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B10788899
M. Wt: 1360.5 g/mol
InChI Key: UGSPCJRSHHDBMB-OEAGQSEASA-N
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Description

The compound “P4” refers to white phosphorus, which consists of tetrahedral molecules made up of four phosphorus atoms. White phosphorus is a highly reactive and toxic allotrope of phosphorus. It is known for its waxy appearance and must be stored underwater to prevent it from igniting spontaneously in air .

Preparation Methods

Synthetic Routes and Reaction Conditions: White phosphorus is typically produced by heating phosphate rock in the presence of carbon and silica in an electric furnace. The chemical reaction can be represented as:

Ca3(PO4)2+3SiO2+5C3CaSiO3+5CO+2P4\text{Ca}_3(\text{PO}_4)_2 + 3\text{SiO}_2 + 5\text{C} \rightarrow 3\text{CaSiO}_3 + 5\text{CO} + 2\text{P}_4 Ca3​(PO4​)2​+3SiO2​+5C→3CaSiO3​+5CO+2P4​

This process involves heating the reactants to a temperature of around 1500°C .

Industrial Production Methods: In industrial settings, white phosphorus is produced using the same method but on a larger scale. The process involves the reduction of phosphate rock with coke in the presence of silica in an electric arc furnace. The phosphorus vapor produced is then condensed under water to form white phosphorus .

Chemical Reactions Analysis

Types of Reactions: White phosphorus undergoes various types of chemical reactions, including:

    White phosphorus reacts with oxygen to form phosphorus pentoxide:

    Oxidation: P4+5O2P4O10\text{P}_4 + 5\text{O}_2 \rightarrow \text{P}_4\text{O}_{10} P4​+5O2​→P4​O10​

    White phosphorus reacts with chlorine gas to form phosphorus trichloride:

    Chlorination: P4+6Cl24PCl3\text{P}_4 + 6\text{Cl}_2 \rightarrow 4\text{PCl}_3 P4​+6Cl2​→4PCl3​

    White phosphorus reacts with water to form phosphoric acid:

    Hydrolysis: P4+6H2O4H3PO4\text{P}_4 + 6\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{PO}_4 P4​+6H2​O→4H3​PO4​

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

White phosphorus has several scientific research applications, including:

Mechanism of Action

White phosphorus exerts its effects through its high reactivity and ability to form strong bonds with other elements. In biological systems, it can disrupt cellular processes by reacting with proteins, lipids, and nucleic acids. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .

Comparison with Similar Compounds

Properties

Molecular Formula

C58H93N19O19

Molecular Weight

1360.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C58H93N19O19/c1-29(2)19-35(71-47(85)32(59)26-78)48(86)65-25-45(82)69-38(21-31-23-63-28-67-31)56(94)76-17-7-10-40(76)52(90)70-34(13-14-46(83)84)55(93)75-16-6-11-41(75)53(91)73-36(20-30(3)4)50(88)74-39(27-79)51(89)72-37(22-43(60)80)49(87)66-24-44(81)68-33(9-5-15-64-58(61)62)54(92)77-18-8-12-42(77)57(95)96/h23,28-30,32-42,78-79H,5-22,24-27,59H2,1-4H3,(H2,60,80)(H,63,67)(H,65,86)(H,66,87)(H,68,81)(H,69,82)(H,70,90)(H,71,85)(H,72,89)(H,73,91)(H,74,88)(H,83,84)(H,95,96)(H4,61,62,64)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

UGSPCJRSHHDBMB-OEAGQSEASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)N

Origin of Product

United States

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